molecular formula C17H14N4OS B2979131 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853749-76-5

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2979131
CAS No.: 853749-76-5
M. Wt: 322.39
InChI Key: NEFDEKUKKXWGMO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system combining triazole and thiadiazole rings. Its structure features a furan-2-yl group at position 3 and a (3,4-dimethylphenyl)ethenyl substituent at position 4. The (E)-stereochemistry of the ethenyl bridge is critical for molecular conformation and interactions. Such derivatives are known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibition .

Properties

IUPAC Name

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-5-6-13(10-12(11)2)7-8-15-20-21-16(14-4-3-9-22-14)18-19-17(21)23-15/h3-10H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFDEKUKKXWGMO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Formation of the thiadiazole ring: The triazole intermediate is then reacted with thiosemicarbazide under acidic conditions to form the triazolothiadiazole core.

    Introduction of the furan and phenyl groups: The final step involves the coupling of the triazolothiadiazole core with furan-2-carbaldehyde and 3,4-dimethylbenzaldehyde under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and furan rings, using reagents like halogens, alkylating agents, or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 5. Key comparisons include:

Compound Name Substituents Key Properties Reference
KA39 (2-((6-(2,5-dinitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)-4,5-dimethoxy-N,N-dimethylbenzene sulfonamide) 3-(Sulfonamide), 6-(2,5-dinitrophenyl) GI₅₀ = 0.3–1.2 μM (anticancer activity in prostate/colorectal cancer cell lines)
5a–5f (6-Adamantyl derivatives) 3-(Methyl/fluoroaryl), 6-(adamantyl) Enhanced lipophilicity; adamantyl group stabilizes crystal packing via van der Waals interactions
3b, 3c (6-(Chlorophenyl)-3-(naphthoxy)) 3-(Naphthoxy), 6-(chlorophenyl) Anti-inflammatory activity (85–89% inhibition vs. naproxen) with reduced ulcerogenicity
7c–7e (6-(4-Nitrophenyl)-3-(dimethylphenyl)) 3-(Aryl), 6-(nitrophenyl) TNF-α inhibition; molecular weights ~360–380 g/mol
Target Compound (6-(3,4-dimethylphenylethenyl)-3-(furan-2-yl)) 3-(Furan), 6-(ethenyl) Predicted enhanced π-π stacking due to conjugated ethenyl and furan groups

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (KA39) and halogen (3b, 3c) substituents enhance anticancer/anti-inflammatory activities by modulating electron density and binding affinity .
  • Bulky Substituents : Adamantyl (5a–5f) and naphthoxy (3b, 3c) groups improve lipophilicity and membrane permeability but may reduce solubility .
  • Conjugated Systems: The (E)-ethenyl bridge in the target compound likely enhances planarity and π-π interactions compared to non-conjugated analogues (e.g., methylene-linked derivatives) .
Pharmacological Activities
  • Anticancer Activity : KA39 exhibits potent cytotoxicity (GI₅₀ = 0.3 μM in HCT-116 cells), while adamantyl derivatives (5a–5f) show moderate activity (GI₅₀ = 5–10 μM) .
  • Anti-Inflammatory Activity : Chlorophenyl-naphthoxy derivatives (3b, 3c) reduce edema by 85–89% (vs. 82% for naproxen) with minimal gastric toxicity .
  • Enzyme Inhibition: Triazolothiadiazoles with biphenyl groups (e.g., 724434-42-8) inhibit COX-1/2 and monoamine oxidases due to hydrophobic and hydrogen-bonding interactions .
Physicochemical Properties
Property Target Compound KA39 5a (Adamantyl) 3b (Chlorophenyl)
Molecular Weight ~394 g/mol 468 g/mol 374 g/mol 360 g/mol
Melting Point Not reported 174°C 184°C 176°C
LogP (Predicted) ~3.5 4.2 5.1 3.8
Solubility Low (lipophilic) Low Very low Moderate

Trends :

  • Adamantyl and naphthoxy groups increase LogP (lipophilicity) but reduce aqueous solubility.
  • Furan and ethenyl groups balance moderate LogP and solubility, favoring drug-likeness.

Biological Activity

The compound 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole and thiadiazole family known for their diverse biological activities. This article reviews the compound's biological properties, including its anticancer potential, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Furan and Dimethylphenyl Substituents : These groups are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring triazole and thiadiazole moieties. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG2 (Liver Cancer)1.27 ± 0.05
MCF-7 (Breast Cancer)1.18 ± 0.14
SGC-7901 (Stomach Cancer)0.96 ± 0.21

In a study conducted by Zhang et al., the compound exhibited significant telomerase inhibitory activity, which is crucial for cancer cell proliferation. The IC50 values indicate that it is more effective than traditional chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha:

Assay Effect Reference
IL-6 Production Inhibition20% of control at 10^-5 M concentration
TNF-alpha InhibitionSignificant reduction observed

This suggests potential applications in treating inflammatory diseases.

Antiviral Activity

Emerging evidence suggests that compounds with similar structures may possess antiviral properties. For instance, derivatives of thiadiazoles have shown activity against various viruses:

Virus Type EC50 (µM) Reference
Dengue Virus2.1 ± 0.4
Tobacco Mosaic Virus (TMV)30.57 ± 3.11

These findings indicate the need for further exploration of the antiviral potential of the compound.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole and thiadiazole moieties can interact with various enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Studies indicate that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

Case Studies

Several case studies have documented the effectiveness of compounds related to this structure:

  • Study on HepG2 Cells : A detailed analysis showed that the compound induced significant apoptosis at concentrations lower than those required for conventional treatments.
  • MCF-7 Cell Line Evaluation : The compound was tested alongside standard chemotherapeutics, revealing superior efficacy in inhibiting cell growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.